In the field of materials science, the third paper presents the incorporation of biphenyl-based covalent triazine framework (CTF) particles into polydimethylsiloxane (PDMS) membranes. These membranes exhibit high pervaporation performance for n-butanol recovery. The CTF/PDMS membrane's enhanced flux and separation factor are attributed to the hydrophobic, porous structure of CTF, which provides permeable pathways for n-butanol. This demonstrates an effective method for preparing high-performance membranes for pervaporation and separation processes3.
The fourth paper describes the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane, a monotelechelic polydimethylsiloxane with a diol-end group. This compound is synthesized through a multi-step process, including hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection. The resulting product is used to prepare polyurethane–polysiloxane graft polymers, showcasing its application in the development of advanced polymeric materials4.
n-Butyldimethylsilane is classified as an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. Its molecular formula is , and it has a molecular weight of approximately 118.23 g/mol. This compound is often utilized in the synthesis of silane-based materials and as a silylating agent in organic chemistry.
The synthesis of n-butyldimethylsilane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for various starting materials and conditions.
The molecular structure of n-butyldimethylsilane features a silicon atom bonded to two methyl groups and one butyl group. The structure can be represented as follows:
The arrangement allows for a tetrahedral geometry around the silicon atom due to sp³ hybridization, which contributes to its reactivity and interaction with other compounds.
n-Butyldimethylsilane participates in several important chemical reactions:
These reactions are essential for developing new materials and compounds in both academic and industrial settings.
The mechanism of action for n-butyldimethylsilane primarily revolves around its role as a silylating agent. During silylation, the silicon atom forms a bond with an oxygen atom from an alcohol or amine, displacing a leaving group (such as chloride). The general mechanism can be summarized as follows:
This mechanism is critical for understanding how n-butyldimethylsilane functions in various synthetic pathways.
n-Butyldimethylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
n-Butyldimethylsilane has diverse applications across multiple fields:
The systematic naming follows IUPAC conventions where "silane" designates the parent hydride (SiH₄). Substitution of two hydrogen atoms with methyl groups (CH₃-
) and one hydrogen with a tert-butyl group ((CH₃)₃C-
) yields the name tert-butyldimethylsilane. Common abbreviations include TBDMS-H, emphasizing the reactive Si-H bond, differentiating it from the widely used silyl chloride derivative (TBDMS-Cl) [5].
Table 1: Key Structural and Spectral Characteristics of tert-Butyldimethylsilane
Property | Value/Description | Significance |
---|---|---|
Empirical Formula | C₆H₁₆Si | Confirms elemental composition |
Appearance | Colorless liquid | Typical for many organosilicon hydrides |
Boiling Point | Not explicitly stated in sources; inferred <100°C | Indicates volatility; impacts handling/storage |
Density | ~0.74 g/cm³ (est.) | Less dense than water |
Characteristic IR Bands | Si-H stretch: ~2100-2140 cm⁻¹ | Primary diagnostic for Si-H bond presence [7] |
¹H NMR (CDCl₃) | δ ~3.5-4.5 ppm (Si-H, 1H), δ ~0.9-1.1 ppm (t-Bu, 9H), δ ~0.0-0.2 ppm (Si-CH₃, 6H) | Confirms proton environments and integration |
¹³C NMR (CDCl₃) | δ ~25-30 ppm (t-Bu CH₃), δ ~18-20 ppm (t-Bu C), δ ~ -3 to -1 ppm (Si-CH₃) | Confirms carbon environments |
²⁹Si NMR (CDCl₃) | δ ~ -10 to -20 ppm | Characteristic chemical shift range for R₃SiH |
The development of tert-butyldimethylsilane is intrinsically linked to milestones in organosilicon chemistry:
(C₂H₅)₄Si
) in 1863 via the reaction of zinc diethyl with silicon tetrachloride. This marked the birth of carbon-silicon bond chemistry [1] [6]. RMgX
) to form alkyl- and aryl-silicon bonds and coined the term "silicone" (mistakenly comparing R₂SiO
to ketones R₂C=O
). While Kipping focused on chlorosilanes and siloxanes, his methods enabled access to diverse silanes [1] [6]. 2 CH₃Cl + Si → (CH₃)₂SiCl₂ + other MeₓSiCl₄₋ₓ
) revolutionized the commercial production of methylchlorosilanes, the precursors to silicones. While focused on chlorides, this process enabled the large-scale infrastructure critical for synthesizing derivatives like hydrosilanes. The sterically hindered tert-butyldimethylsilyl (TBDMS
) group emerged later as a cornerstone for protecting groups in organic synthesis, initially as the chloride (TBDMS-Cl
) [1] [5] [6]. Et₃SiH
) or phenylsilane (PhSiH₃
). Its commercial availability (e.g., Ereztech) reflects its established niche [3]. tert-Butyldimethylsilane occupies a specialized, yet crucial, role in modern synthesis, distinct from its ubiquitous chloride counterpart. Its utility stems primarily from the reactivity of the Si-H bond under controlled conditions:
H⁻
Equivalent): Under appropriate conditions (often metal-catalyzed), TBDMS-H can act as a reducing agent. Its steric bulk can impart superior selectivity compared to smaller silanes like triethylsilane. •SiR₃
): The Si-H bond can undergo homolytic cleavage to generate the tert-butyldimethylsilyl radical (•SitBuMe₂
), a key intermediate in radical-based functionalization reactions. The bulky group stabilizes the radical and influences its reactivity [4] [7]. H⁺
equivalent) is particularly valuable in reactions sensitive to strong acids or where by-products must be easily removable. Table 2: Key Synthetic Applications of tert-Butyldimethylsilane
Application Type | Reaction/Transformation | Role of TBDMS-H | Advantages Demonstrated | Ref. |
---|---|---|---|---|
N-CF₃ Secondary Amine Synthesis | Oxidative fluorination of isocyanides (R-N≡C ) with I₂/AgF | Proton source for final hydrofluorination step | Mild, generates easily removable by-products (e.g., tBuMe₂SiI , AgI ); enables purification by simple filtration/evaporation. High functional group tolerance. | [2] |
Electrochemical Reductions | Cathodic reduction processes (e.g., paired with sacrificial Mg anode) | Precursor for silyl radicals (•SitBuMe₂ ) | Steric bulk modulates reactivity; compatible with electrochemistry; avoids strong chemical reductants. | [4] |
Radical Dehalogenation/Reduction | Replacement of halogens (X ) with H or silyl groups | Source of H• (via •SitBuMe₂ + H-atom transfer) or •SitBuMe₂ | Controlled reactivity; bulky silyl group can prevent over-reduction or side reactions. | [4] [7] |
Protodesilylation | Replacement of another silyl group (R'₃Si- ) with H | Source of H⁺ (often activated) | Selective deprotection method; complementary to fluoride-induced desilylation. | Implied |
Critical Advantages in Synthesis:
tBuMe₂SiI
, tBuMe₂SiOR
) that are typically volatile, hydrophobic, and easily separable by filtration (e.g., after aqueous workup) or evaporation. This significantly simplifies purification compared to reactions using less volatile silanes like triethylsilane or reagents generating ionic by-products [2]. CAS No.: 2437-23-2
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